molecular formula C16H13BrN2O4S B2982545 (E)-methyl 2-(2-((5-bromofuran-2-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 1173476-42-0

(E)-methyl 2-(2-((5-bromofuran-2-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2982545
CAS No.: 1173476-42-0
M. Wt: 409.25
InChI Key: FIYBGXXVIFMNOA-FBMGVBCBSA-N
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Description

(E)-methyl 2-(2-((5-bromofuran-2-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound that features a combination of furan, thiazole, and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-methyl 2-(2-((5-bromofuran-2-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate typically involves multiple steps:

    Formation of 5-bromofuran-2-carboxylic acid: This can be achieved through the bromination of furan-2-carboxylic acid using bromine in the presence of a catalyst.

    Synthesis of 5-bromofuran-2-carbonyl chloride: The carboxylic acid is converted to the acyl chloride using reagents such as thionyl chloride.

    Condensation with 6-methylbenzo[d]thiazol-2-amine: The acyl chloride reacts with 6-methylbenzo[d]thiazol-2-amine to form the corresponding imine.

    Esterification: The final step involves the esterification of the imine with methyl bromoacetate under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(E)-methyl 2-(2-((5-bromofuran-2-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The bromine atom on the furan ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted furan derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-methyl 2-(2-((5-bromofuran-2-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

In biology and medicine, this compound may exhibit biological activity that could be harnessed for therapeutic purposes. For example, its structural features suggest potential as an antimicrobial or anticancer agent, although further research is needed to confirm these properties.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (E)-methyl 2-(2-((5-bromofuran-2-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • (E)-methyl 2-(2-((5-chlorofuran-2-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate
  • (E)-methyl 2-(2-((5-fluorofuran-2-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate

Uniqueness

The uniqueness of (E)-methyl 2-(2-((5-bromofuran-2-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate lies in the presence of the bromine atom on the furan ring, which can influence its reactivity and interactions. This makes it distinct from its chloro- and fluoro- analogs, potentially leading to different chemical and biological properties.

Properties

IUPAC Name

methyl 2-[2-(5-bromofuran-2-carbonyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O4S/c1-9-3-4-10-12(7-9)24-16(19(10)8-14(20)22-2)18-15(21)11-5-6-13(17)23-11/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIYBGXXVIFMNOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(O3)Br)S2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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